

p-(Phenylthio)benzyl Alcohol: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: *p*-(Phenylthio)benzyl alcohol

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p-(Phenylthio)benzyl alcohol has emerged as a significant building block in organic synthesis, offering a versatile scaffold for the construction of complex molecules, most notably as a key intermediate in the synthesis of the broad-spectrum antifungal agent, Fenticonazole nitrate. Its bifunctional nature, possessing both a reactive hydroxyl group and a phenylthio moiety, allows for a diverse range of chemical transformations, making it a valuable tool for researchers and professionals in drug development and materials science.

Physicochemical Properties

p-(Phenylthio)benzyl alcohol is a pale beige solid with a melting point of 46-48°C.[1] Its molecular formula is C₁₃H₁₂OS, and it has a molecular weight of 216.30 g/mol.[1] This compound is sparingly soluble in water but shows solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1]

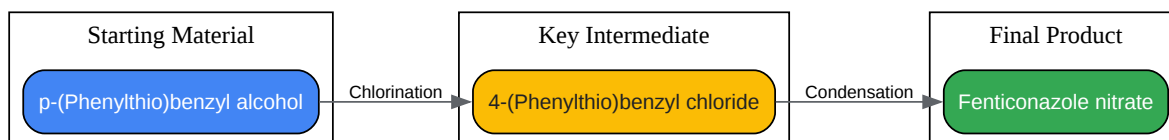
Property	Value	Reference
CAS Number	6317-56-2	[2]
Molecular Formula	C ₁₃ H ₁₂ OS	[3]
Molecular Weight	216.30 g/mol	[3]
Appearance	Pale beige solid	[2]
Melting Point	46-48 °C	[1]
Boiling Point	390.2 °C at 760 mmHg	
Density	1.21 g/cm ³	
Solubility	Sparingly soluble in water; Soluble in DMSO and methanol	[1]

Applications in Organic Synthesis

The primary application of **p-(phenylthio)benzyl alcohol** lies in its role as a precursor to various bioactive molecules and functional materials. The hydroxyl group can undergo oxidation to form the corresponding aldehyde, or be converted into a good leaving group for nucleophilic substitution reactions, such as chlorination. The phenylthio group can also be modified, offering further avenues for molecular diversification.

Synthesis of Fenticonazole Nitrate

A prominent application of **p-(phenylthio)benzyl alcohol** is in the multi-step synthesis of Fenticonazole nitrate, a potent antimycotic agent. In this pathway, the alcohol is first converted to 4-(phenylthio)benzyl chloride, which then serves as a key electrophile.



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Caption: Synthetic workflow from **p-(Phenylthio)benzyl alcohol** to Fenticonazole nitrate.

Other Synthetic Transformations

Beyond its use in Fenticonazole synthesis, **p-(phenylthio)benzyl alcohol** can be utilized in other important organic transformations:

- **Oxidation to Aldehyde:** The benzylic alcohol can be oxidized to 4-(phenylthio)benzaldehyde, a valuable intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules.
- **Etherification:** The hydroxyl group can be alkylated to form ethers, introducing new functionalities and modifying the steric and electronic properties of the molecule.

Experimental Protocols

Chlorination of p-(Phenylthio)benzyl Alcohol to 4-(Phenylthio)benzyl Chloride

This protocol is adapted from a similar procedure for a structurally related compound and is a common method for converting benzylic alcohols to chlorides.

Materials:

- **p-(Phenylthio)benzyl alcohol**
- Thionyl chloride (SOCl₂)
- Benzene (or another suitable anhydrous solvent like dichloromethane)
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Stirring apparatus

- Drying tube
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, dissolve **p-(phenylthio)benzyl alcohol** (1.0 eq.) in anhydrous benzene.
- With stirring, add thionyl chloride (1.1-1.5 eq.) dropwise to the solution at room temperature. A slight exotherm may be observed.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., sodium hydroxide) to neutralize the acidic vapors.
- Dissolve the crude residue in a suitable organic solvent such as dichloromethane or diethyl ether.
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-(phenylthio)benzyl chloride.
- The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Expected Yield: Yields for this type of reaction are typically high, often exceeding 80-90%.

Oxidation of **p-(Phenylthio)benzyl Alcohol** to 4-(Phenylthio)benzaldehyde

This protocol utilizes pyridinium chlorochromate (PCC), a common and effective reagent for the oxidation of primary alcohols to aldehydes.

Materials:

- **p-(Phenylthio)benzyl alcohol**
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Celite® or silica gel
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask
- Stirring apparatus
- Apparatus for filtration
- Rotary evaporator

Procedure:

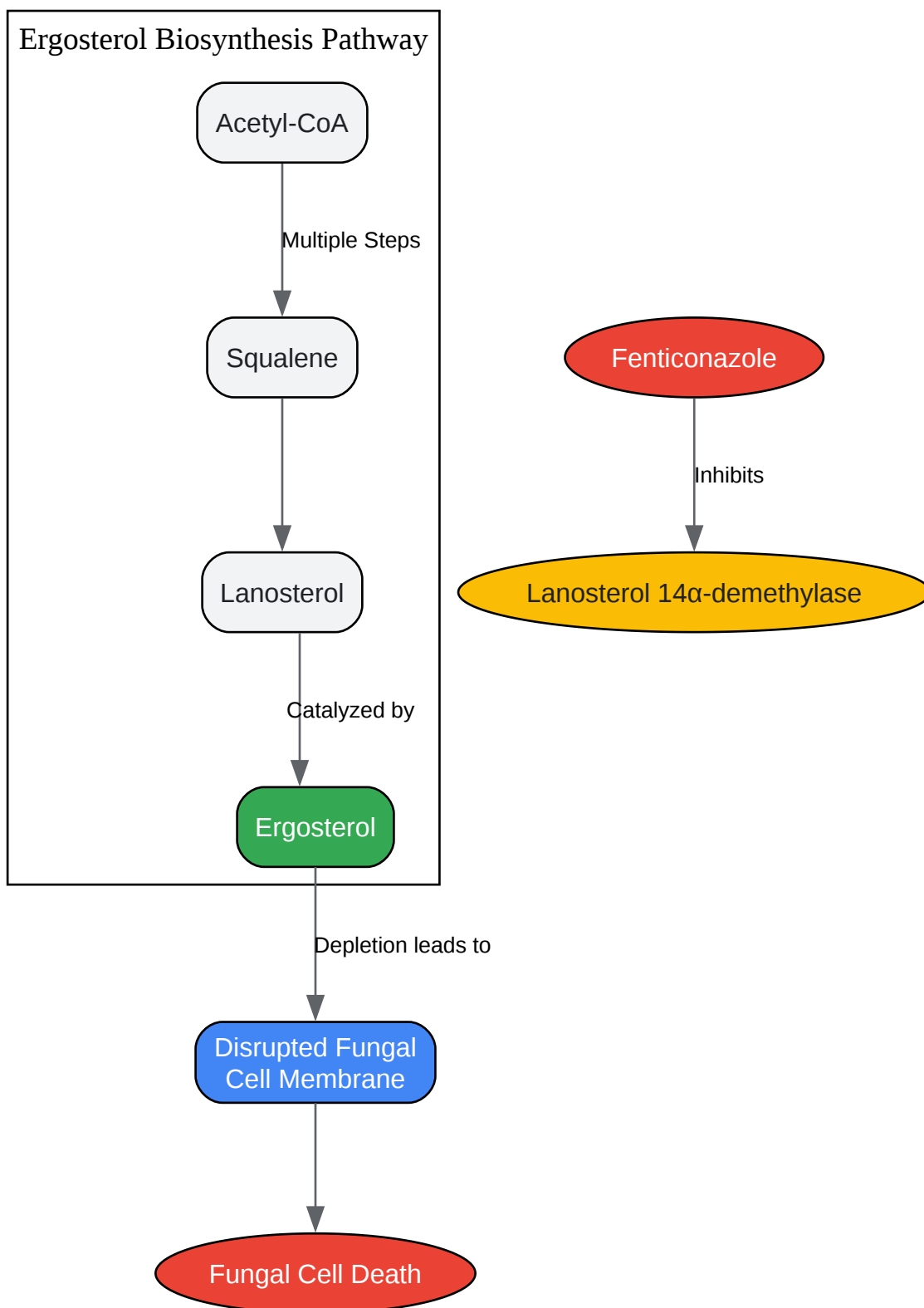
- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 eq.) and Celite® or silica gel in anhydrous dichloromethane.
- In a separate flask, dissolve **p-(phenylthio)benzyl alcohol** (1.0 eq.) in anhydrous dichloromethane.
- Add the solution of the alcohol to the PCC suspension in one portion with vigorous stirring.
- Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.
- Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-(phenylthio)benzaldehyde.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Expected Yield: Yields for PCC oxidations are generally good, typically in the range of 70-90%.
[4]

Mechanism of Action of Fenticonazole: Inhibition of Ergosterol Biosynthesis

Fenticonazole, synthesized from a derivative of **p-(phenylthio)benzyl alcohol**, exerts its antifungal effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Specifically, it targets the enzyme lanosterol 14 α -demethylase.[5] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.[5]



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Caption: Fenticonazole inhibits ergosterol biosynthesis, leading to fungal cell death.

Conclusion

p-(Phenylthio)benzyl alcohol is a valuable and versatile building block in organic synthesis. Its utility is highlighted by its crucial role in the synthesis of the antifungal drug Fenticonazole nitrate. The reactivity of its functional groups allows for a range of transformations, providing access to a variety of complex molecules. The detailed protocols provided herein offer a practical guide for researchers to utilize this important synthetic intermediate in their work.

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